molecular formula C11H18ClN B2967633 (4-Butan-2-ylphenyl)methanamine;hydrochloride CAS No. 59528-31-3

(4-Butan-2-ylphenyl)methanamine;hydrochloride

Cat. No. B2967633
CAS RN: 59528-31-3
M. Wt: 199.72
InChI Key: IEUBPXVFHOFHBW-UHFFFAOYSA-N
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Description

“(4-Butan-2-ylphenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 59528-31-3 . It has a molecular weight of 199.72 . It is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (4-(sec-butyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 199.72 .

Scientific Research Applications

Improved Industrial Synthesis of Antidepressant Sertraline

Sertraline hydrochloride, an effective antidepressant, has been synthesized through a novel industrial process. This approach utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. The process is advantageous due to its simplicity, good yield, and environmental and safety considerations. The reduction step is stereoselective, ensuring the purity required for pharmaceutical ingredients (Vukics et al., 2002).

Toward Nitroxide-Mediated Photopolymerization

A novel compound designed for nitroxide-mediated photopolymerization (NMP2) has been introduced. This compound, featuring a chromophore group linked to the aminoxyl function, decomposes under UV irradiation to generate radicals, showcasing significant changes in photophysical or photochemical properties. The efficiency of this compound as a conventional photoinitiator is notable, indicating its potential in NMP2 applications (Guillaneuf et al., 2010).

Aryl Cations from Aromatic Halides

The study explores the photochemistry of aromatic halides, leading to the formation of aryl cations, which can add to pi nucleophiles to yield arylated products. This process provides a convenient access to aryl cations and demonstrates the heterolytic path in various solvents. The findings open pathways for the synthesis of complex organic structures through cationic mechanisms (Protti et al., 2004).

Novel Aryloxyethyl Derivatives as Antidepressants

Research into "biased agonists" of serotonin 5-HT1A receptors has led to the discovery of novel aryloxyethyl derivatives displaying promising antidepressant-like activity. These compounds, identified through signal transduction assays, exhibit high receptor affinity, selectivity, and favorable druglike properties. The lead structure demonstrated robust antidepressant-like efficacy in preliminary studies, highlighting its potential as a new class of antidepressants (Sniecikowska et al., 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

(4-butan-2-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUBPXVFHOFHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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